molecular formula C10H19N3 B13259510 Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B13259510
M. Wt: 181.28 g/mol
InChI Key: PXWQCJHABCSPOK-UHFFFAOYSA-N
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Description

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with butylamine under acidic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives .

Scientific Research Applications

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methyl-1H-pyrazol-5-amine
  • 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a methyl group on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-5-6-11-9(2)10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3

InChI Key

PXWQCJHABCSPOK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CN(N=C1)C

Origin of Product

United States

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